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[2'-13C]2'-Deoxyuridine

Mass Spectrometry Metabolic Tracing DNA Synthesis

Choose [2'-13C]2'-Deoxyuridine for unparalleled metabolic tracing precision. Its single 13C at the 2' position delivers a +1 Da MS shift and unique aliphatic NMR signal, enabling definitive resolution of deoxyribose fate versus base exchange—impossible with unlabeled or uniformly labeled analogs. Chemically identical to endogenous deoxyuridine (<0.5% mass perturbation), it tracks native TS activity without the inhibitory bias of FdUrd. Ideal for DNA synthesis flux assays, TS inhibitor screening, and salvage pathway studies. Available ≥98% isotopic purity for reproducible, high-impact data. Order now to advance your nucleotide metabolism research.

Molecular Formula C9H12N2O5
Molecular Weight 229.196
CAS No. 478510-87-1
Cat. No. B583574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2'-13C]2'-Deoxyuridine
CAS478510-87-1
Synonyms1-(2-Deoxy-β-D-erythro-pentofuranosyl)uracil-2’-13C;  2’-Desoxyuridine; Deoxyribose Uracil-2’-13C;  Deoxyuridine-2’-13C;  NSC 23615-2’-13C;  Uracil Deoxyriboside-2’-13C; 
Molecular FormulaC9H12N2O5
Molecular Weight229.196
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
InChIInChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1
InChIKeyMXHRCPNRJAMMIM-SARLRRDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2'-13C]2'-Deoxyuridine: A Site-Specific Carbon-13 Labeled Nucleoside for Metabolic Tracing and DNA Synthesis Analysis


[2'-13C]2'-Deoxyuridine (CAS 478510-87-1) is a stable isotope-labeled analog of the endogenous nucleoside 2'-deoxyuridine, featuring a single 13C atom incorporated at the 2' position of its deoxyribose sugar moiety . This site-specific labeling creates a molecule that is chemically and biologically identical to unlabeled 2'-deoxyuridine but possesses a distinct +1 Da mass shift and a unique NMR signature . As a pyrimidine 2'-deoxyribonucleoside, it serves as a critical tracer for investigating DNA synthesis, nucleotide metabolism, and thymidylate synthase activity without the confounding biological effects often associated with halogenated or chemically modified analogs .

Why Unlabeled or Differently Labeled Deoxyuridine Analogs Cannot Substitute for [2'-13C]2'-Deoxyuridine in Quantitative Studies


While unlabeled 2'-deoxyuridine and other isotopically labeled variants (e.g., [1'-13C], [5'-13C], or 13C5) share the same nucleoside core, their analytical utility is fundamentally distinct. Unlabeled material cannot be distinguished from endogenous pools, precluding accurate tracer studies . Positional labeling at the 2' carbon, as opposed to the 1', 3', or 5' positions, generates unique NMR signals and mass spectral fragmentation patterns that are essential for resolving specific metabolic fates, such as tracking the intact transfer of the deoxyribose moiety versus base exchange . Furthermore, multiply labeled standards like 13C5 are designed for internal standardization in MS quantification, not for studying the specific metabolic handling of a single atom, making substitution analytically inappropriate .

Quantitative Differentiation of [2'-13C]2'-Deoxyuridine: Comparative Evidence for Procurement Decisions


Single 2'-13C Label Provides a Unique +1 Da Mass Shift for MS Detection Versus Unlabeled Deoxyuridine

The incorporation of a single 13C atom at the 2' position of [2'-13C]2'-deoxyuridine results in a monoisotopic mass of 229.077972 Da, which is precisely +1.003355 Da greater than the monoisotopic mass of unlabeled 2'-deoxyuridine (228.074617 Da) . This mass shift enables unequivocal detection and quantification of the tracer against the natural abundance background of endogenous 2'-deoxyuridine using standard LC-MS or GC-MS workflows .

Mass Spectrometry Metabolic Tracing DNA Synthesis

Site-Specific 2'-13C Labeling Enables Positional Resolution of Deoxyribose Metabolic Fate Versus Alternative Labeled Analogs

The 2'-13C label is located on the deoxyribose ring, specifically at the C2' position. This contrasts with [1'-13C]2'-deoxyuridine (label at anomeric carbon) and [5'-13C]2'-deoxyuridine (label at exocyclic hydroxymethyl group) . In NMR-based metabolic flux studies, the 2'-13C label produces a distinct resonance that is not obscured by the signals from the uracil base or other sugar carbons, allowing for specific tracking of the deoxyribose moiety's metabolic fate, such as its potential recycling through the non-oxidative pentose phosphate pathway .

NMR Spectroscopy Metabolic Flux Analysis Position-Specific Isotope Tracing

Minimal Isotopic Perturbation: Single 13C Label Preserves Native Nucleoside Biochemistry Unlike Multiply-Labeled or Halogenated Analogs

Replacing a single 12C atom with 13C results in a mass increase of only ~0.44% relative to the unlabeled molecule (228.20 Da vs. 229.20 Da) . This is a significantly smaller physicochemical perturbation compared to multiply-labeled versions such as 2'-deoxyuridine-13C5 (mass increase of ~2.2%) or dual-labeled 13C,15N2 (mass increase of ~1.3% plus altered hydrogen bonding potential) . Furthermore, unlike 5-fluoro-2'-deoxyuridine (FdUrd), which is a potent and selective inhibitor of thymidylate synthase, the 13C label is a non-radioactive, stable isotope that does not alter the compound's biochemical interactions, ensuring that observed metabolic fluxes reflect native biology rather than a drug-induced perturbation [1].

Biochemical Fidelity Tracer Studies Isotopic Perturbation

Suitable for Quantitative NMR Without Signal Overlap from the Pyrimidine Base

In 13C NMR spectroscopy, the natural abundance 13C signals from the uracil base (carbons C2, C4, C5, C6) appear in the aromatic/olefinic region (~100-170 ppm), while the sugar carbons resonate in the aliphatic region (~60-90 ppm). The 13C label at the 2' position generates an enhanced signal in the aliphatic region, distinct from the base carbons. This contrasts with the predicted 13C NMR spectrum of unlabeled 2'-deoxyuridine, where all carbon signals are of similar low intensity [1]. For quantitative applications, the single, site-specific 2'-13C label provides a well-resolved and easily integrated peak, simplifying the determination of isotopic enrichment in complex biological matrices without the need for deconvolution from base carbon signals .

NMR Spectroscopy Quantitative NMR Isotopic Enrichment

Optimal Use Cases for [2'-13C]2'-Deoxyuridine Based on Verified Differential Evidence


High-Resolution Mass Spectrometry-Based Metabolic Tracing of Pyrimidine Salvage Pathways

In experiments quantifying the flux of deoxyuridine through the salvage pathway to dTMP synthesis, [2'-13C]2'-deoxyuridine serves as the ideal tracer. Its +1 Da mass shift (Evidence Item 1) allows for precise differentiation from endogenous, unlabeled deoxyuridine pools. This enables the accurate determination of incorporation rates into DNA and the assessment of thymidylate synthase activity in vitro and in vivo without the confounding inhibitory effects of fluorinated analogs like FdUrd (Evidence Item 3).

Position-Specific NMR Studies of Deoxyribose Ring Metabolism

For investigations requiring the elucidation of the metabolic fate of the deoxyribose moiety independent of the uracil base, [2'-13C]2'-deoxyuridine is uniquely suited. Its 2'-13C label provides a distinct, enhanced NMR signal in the aliphatic region (Evidence Item 4) that is not overlapped by base carbon signals. This allows researchers to track whether the sugar ring is cleaved, recycled via the pentose phosphate pathway, or remains intact during nucleoside metabolism. This level of positional resolution is not attainable with unlabeled, uniformly labeled, or 1'-/5'-positional isomers (Evidence Item 2).

Quantitative Assessment of Thymidylate Synthase Activity in Drug Development

In the development of novel thymidylate synthase (TS) inhibitors, [2'-13C]2'-deoxyuridine provides a physiologically relevant substrate for activity assays. Unlike the use of 5-fluoro-2'-deoxyuridine (FdUrd), which itself acts as an inhibitor and perturbs the system, the 13C-labeled deoxyuridine allows for direct measurement of the enzyme's native catalytic rate. The conversion of [2'-13C]2'-deoxyuridine (as its monophosphate) to labeled dTMP can be monitored by LC-MS, with the +1 Da mass shift providing a clear analytical window for quantification (Evidence Item 1). [1]

DNA Replication and Repair Studies Requiring Tracer Fidelity

When studying the kinetics of DNA replication or the incorporation of uracil into DNA (and its subsequent repair), the use of a tracer with minimal isotopic perturbation is critical. The single 13C atom of [2'-13C]2'-deoxyuridine represents a ~0.44% mass increase (Evidence Item 3), ensuring that the labeled molecule is processed by cellular machinery (e.g., nucleoside transporters, kinases, polymerases) with kinetics indistinguishable from the unlabeled compound. This fidelity is essential for obtaining accurate, biologically meaningful data on DNA synthesis and repair rates, which could be skewed by larger isotopic labels or chemically modified analogs.

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